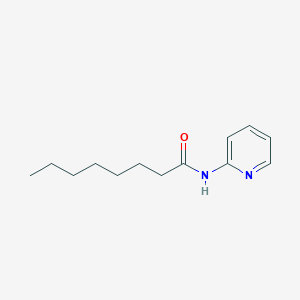
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. CFMS has been shown to have potential as an anti-inflammatory and analgesic agent, making it a promising candidate for further research.
Mécanisme D'action
CFMS is believed to act through multiple mechanisms, including inhibition of pro-inflammatory cytokine production, modulation of ion channels involved in pain transmission, and inhibition of enzymes involved in the production of inflammatory mediators. Its exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
CFMS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain. CFMS has been found to modulate the activity of ion channels involved in pain transmission, suggesting that it may be effective in treating chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
CFMS has several advantages for use in lab experiments, including its potential as an anti-inflammatory and analgesic agent, and its ability to modulate ion channels involved in pain transmission. However, its exact mechanism of action is still being investigated, and further research is needed to fully understand its potential uses.
Orientations Futures
There are several potential future directions for research on CFMS. One possible avenue of research is to further investigate its mechanism of action, in order to better understand its potential uses as an anti-inflammatory and analgesic agent. Another potential area of research is to explore its potential for use in treating neuropathic pain. Additionally, further research is needed to explore the safety and efficacy of CFMS in humans, in order to determine its potential for use as a therapeutic agent.
Méthodes De Synthèse
CFMS can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
CFMS has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CFMS has also been studied for its potential use in treating neuropathic pain, as it has been shown to modulate the activity of ion channels involved in pain transmission.
Propriétés
Formule moléculaire |
C13H11ClFNO2S |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-13(15)12(14)8-10/h2-8,16H,1H3 |
Clé InChI |
UVMNPLNJJKHKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















